O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate
Description
O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate is a substituted oxalate ester characterized by a 3-chlorophenyl group attached via an ethyl linker to one oxalate oxygen (O1) and an ethoxy group at the other oxygen (O2). Its molecular formula is C₁₃H₁₅ClO₄ (molecular weight: 270.71 g/mol).
Properties
IUPAC Name |
2-O-[2-(3-chlorophenyl)ethyl] 1-O-ethyl oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-2-16-11(14)12(15)17-7-6-9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSULWBQMXTTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with 3-chlorophenylethanol and ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to produce oxalic acid, 3-chlorophenylethanol, and ethanol.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethyl groups can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), heat.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Major Products Formed
Hydrolysis: Oxalic acid, 3-chlorophenylethanol, ethanol.
Substitution: Substituted derivatives of the original compound.
Oxidation: Carboxylic acids derived from the oxidation of ethyl groups.
Scientific Research Applications
Chemical Properties and Structure
O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate is characterized by its molecular formula and a molecular weight of approximately 274.67 g/mol. The compound features a chloro-substituted phenyl group linked to an ethyl chain and an oxalate ester moiety, which influences its reactivity and biological interactions.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties, including:
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. In vitro assays demonstrated a significant reduction in TNF-alpha levels by up to 40% in treated macrophage cell lines compared to controls.
- Antimicrobial Activity : The compound exhibited effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MICs) reported between 15 to 30 µg/mL. Notably, it showed strong activity against Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in inflammatory pathways, further supporting its potential as a therapeutic agent.
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it versatile for creating derivatives with enhanced properties.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts oxalate esters into carboxylic acids | Potassium permanganate, chromium trioxide |
| Reduction | Forms alcohols from oxalate esters | Lithium aluminum hydride, sodium borohydride |
| Substitution | Replaces chloro or fluoro groups with other functional groups | Sodium methoxide, potassium tert-butoxide |
Industrial Applications
This compound is also explored for its potential in industrial applications, including:
- Development of Specialty Chemicals : The compound can be utilized in the production of plasticizers and resins.
- Chemical Processes : It may play a role in developing new materials with specific properties tailored for various applications.
In Vitro Study on Inflammation
A study involving human macrophage cell lines treated with this compound revealed:
- A dose-dependent decrease in TNF-alpha production.
- A notable reduction of inflammatory markers, indicating potential for treating inflammatory conditions.
Antimicrobial Efficacy Testing
In antimicrobial assays against Gram-positive and Gram-negative bacteria:
- The compound demonstrated MIC values ranging from 15 to 30 µg/mL.
- It was particularly effective against Staphylococcus aureus and E. coli, suggesting its viability as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 3-chlorophenyl group can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Structural Variants and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Trends in Physicochemical Properties
Fluorine (4-fluoro-3-methyl analog) enhances lipophilicity and metabolic stability, a common feature in pharmaceutical design.
Steric Effects: Ortho-substituents (e.g., 3-chloro-2-methyl variant) introduce steric hindrance, which may reduce reaction rates in sterically sensitive synthetic pathways.
Functional Group Diversity :
- The methylthio group (4-methylthio analog) introduces sulfur, which may improve metal-binding capacity or alter solubility profiles compared to halogenated analogs.
Biological Activity
O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate is a synthetic compound that has gained interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its oxalate moiety and a chlorophenyl ethyl group. The presence of the chlorophenyl group may influence its biological interactions, particularly in relation to enzyme inhibition and receptor binding.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Free Radical Scavenging : Similar to other oxalate derivatives, it may exhibit antioxidant properties by scavenging free radicals, which can mitigate oxidative stress in cells .
- Cell Membrane Interaction : The compound's structure allows it to interact with cell membranes, possibly altering membrane permeability and affecting cellular integrity .
Biological Activity
Research has indicated that compounds similar to this compound can have various biological effects:
- Cytotoxicity : Studies on related oxalate compounds suggest that they can induce cytotoxic effects in renal cells, particularly at high concentrations. For instance, oxalate exposure has been shown to increase free radical production and cell membrane permeability in LLC-PK1 cells .
- Anti-urolithiasis Effects : Some derivatives have demonstrated the ability to inhibit calcium oxalate crystal formation, which is significant in preventing kidney stone formation. This suggests a potential therapeutic application for this compound in urology .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
-
Oxalate Toxicity in Renal Cells :
- A study highlighted that high concentrations of oxalates could lead to increased free radical generation and cytotoxicity in renal tubular epithelial cells (LLC-PK1). The study demonstrated that free radical scavengers could mitigate these effects, indicating a significant role for oxidative stress in oxalate toxicity .
- Regulation of Calcium Oxalate Crystallization :
-
Probiotic Interventions :
- Investigations into lactic acid bacteria's ability to degrade oxalates revealed promising results, suggesting that probiotics could play a role in mitigating the adverse effects associated with high oxalate levels. This underscores the importance of considering metabolic pathways when evaluating the biological activity of compounds like this compound .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
